molecular formula C14H22ClN5 B8090991 N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine (Hydrochloride)

N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine (Hydrochloride)

Cat. No.: B8090991
M. Wt: 295.81 g/mol
InChI Key: BPOGPTJMONRLTL-IYJPBCIQSA-N
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Description

Properties

IUPAC Name

N-[(3R,4R)-1,4-dimethylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5.ClH/c1-10-5-7-18(2)8-12(10)19(3)14-11-4-6-15-13(11)16-9-17-14;/h4,6,9-10,12H,5,7-8H2,1-3H3,(H,15,16,17);1H/t10-,12+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOGPTJMONRLTL-IYJPBCIQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Hydrochloride), often referred to as a derivative of Tofacitinib, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C14H23ClN2
  • Molecular Weight : 254.8 g/mol
  • CAS Number : 477600-73-0

N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine functions primarily as a Janus kinase (JAK) inhibitor . JAKs are crucial in the signaling pathways of various cytokines and growth factors, which play roles in immune response and hematopoiesis. The inhibition of JAKs can lead to reduced inflammation and modulation of immune responses.

Inhibition Profile

The compound has shown selective inhibition against JAK1, which is particularly relevant for treating autoimmune diseases and certain types of cancer. The selectivity towards JAK1 over other kinases minimizes off-target effects, enhancing its safety profile.

Anticancer Properties

Research indicates that compounds similar to N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibit anticancer activity through various mechanisms:

  • Cytotoxicity : Studies show that this compound can induce apoptosis in cancer cell lines. For instance, it has been tested against FaDu hypopharyngeal tumor cells and demonstrated significant cytotoxic effects compared to standard treatments like bleomycin .
  • Targeting Cancer Pathways : The compound's mechanism involves disrupting critical signaling pathways involved in tumor growth and survival. This includes inhibition of the JAK/STAT pathway which is often upregulated in malignancies.

Anti-inflammatory Effects

The compound's ability to inhibit JAK1 also translates into anti-inflammatory effects. This is particularly beneficial in conditions such as rheumatoid arthritis and psoriasis where JAK inhibitors have shown promise in clinical settings.

Case Studies

Several studies have investigated the efficacy of JAK inhibitors similar to N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine:

  • Clinical Trials : In clinical settings, patients with rheumatoid arthritis treated with JAK inhibitors reported significant improvement in disease activity scores. These findings suggest that the compound may provide similar benefits due to its targeted action on JAK pathways.
  • Preclinical Models : Animal models have shown that treatment with compounds structurally related to this piperidine derivative can reduce tumor size and improve survival rates in models of lymphoma and solid tumors.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in cancer cells
InhibitionSelective inhibition of JAK1
Anti-inflammatoryReduces inflammatory markers
Clinical EfficacyImproved disease activity in RA

Scientific Research Applications

Pharmaceutical Development

N-((3R,4R)-1,4-diMethylpiperidin-3-yl)-N-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is primarily recognized as an intermediate in the synthesis of Tofacitinib (Xeljanz), a Janus kinase inhibitor used for treating autoimmune diseases like rheumatoid arthritis and ulcerative colitis .

Research has demonstrated that this compound exhibits significant biological activity by inhibiting Janus kinases (JAKs), which are crucial in the signaling pathways of various cytokines involved in inflammatory responses. This inhibition leads to a reduction in inflammation and modulation of immune responses .

Chemical Synthesis Intermediates

The compound serves as an important synthetic intermediate in the production of other pharmaceutical agents. Its structural characteristics allow it to be modified to create new derivatives with potentially enhanced efficacy or reduced side effects .

Case Study 1: Tofacitinib Efficacy

In clinical studies involving Tofacitinib, patients with moderate to severe rheumatoid arthritis showed significant improvement in symptoms when treated with the drug derived from this compound. The mechanism of action was linked to the selective inhibition of JAK pathways .

Case Study 2: Synthesis Optimization

A study focused on optimizing the synthesis of N-(methyl)-N-(piperidine) derivatives highlighted the efficiency of using N-methyl-N-(piperidinyl) precursors in producing high yields of Tofacitinib-related compounds. The research emphasized the importance of reaction conditions and purification methods to achieve pharmaceutical-grade products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (Hydrochloride) Pyrrolo[2,3-d]pyrimidine N-Methyl, (3R,4R)-1,4-dimethylpiperidin-3-yl C₁₃H₂₀ClN₅ 279.77 Hydrochloride salt; H302, H315 hazards
2-Chloro-N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Pyrrolo[2,3-d]pyrimidine 2-Chloro, N-methyl, (3R,4R)-4-methylpiperidin C₁₃H₁₈ClN₅ 279.77 Chloro-substitution; higher electrophilicity
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Pyrido-thieno-pyrimidinone Acetamide, tetrahydro-pyrido-thieno fusion C₁₈H₁₉N₅SO₂ 369.44 m.p. 143–145°C; IR: 1,730 cm⁻¹ (C=O)
Physicochemical Properties
  • Solubility : The hydrochloride salt of the target compound is expected to exhibit higher aqueous solubility than its freebase or neutral analogs (e.g., acetamide derivative in ) .
  • Thermal Stability : The acetamide analog has a defined melting point (143–145°C), while the target compound lacks reported thermal data .
  • Spectroscopic Signatures :
    • The acetamide analog shows strong IR absorption at 1,730 cm⁻¹ (C=O), absent in the target compound .
    • The target’s piperidine-methyl groups may contribute to distinct NMR shifts (e.g., δ ~2.50 ppm for NCH₃) .
Hazard and Handling
  • The target compound’s hydrochloride form shares handling precautions (e.g., P261: avoid inhalation) with the acetamide analog, which was synthesized using HCl .
  • The chloro analog () lacks explicit hazard data but may pose risks similar to the target due to structural similarities .

Preparation Methods

Chlorination of Pyrrolo[2,3-d]pyrimidine Precursors

The synthesis begins with the activation of the pyrrolo[2,3-d]pyrimidine core through chlorination. Phosphorus oxychloride (POCl₃) serves as the primary chlorinating agent, reacting with 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol in aromatic solvents such as toluene . A tertiary amine base, typically N,N-diisopropylethylamine (DIPEA), is added to scavenge HCl and drive the reaction to completion. The optimal temperature profile involves an initial reaction at 25°C, followed by gradual heating to 75°C and final activation at 105°C for 16 hours . This protocol achieves near-quantitative conversion to 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, a critical intermediate for subsequent amination .

Table 1: Chlorination Reaction Conditions

ParameterOptimal ValueSource Reference
SolventToluene
POCl₃ Equivalents3.0
Base (DIPEA) Equivalents2.0
Temperature Range25°C → 75°C → 105°C
Reaction Time16 hours

The introduction of the (3R,4R)-1,4-dimethylpiperidin-3-yl group occurs via nucleophilic aromatic substitution (SNAr) at the C4 position of the dichloropyrimidine intermediate. N-Methyl-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine is reacted with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine in polar aprotic solvents like 1,4-dioxane, using potassium carbonate as a base . Microwave-assisted synthesis at 80°C for 4–6 hours enhances reaction efficiency, achieving >90% conversion . The benzyl protecting group is subsequently removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere, yielding the secondary amine intermediate .

Critical Considerations :

  • Steric Effects : The (3R,4R)-configuration of the piperidine ring ensures optimal spatial alignment for N-alkylation, minimizing byproducts .

  • Solvent Selection : Degassed 1,4-dioxane prevents oxidative degradation of sensitive intermediates .

Deprotection and Purification

Following amination, the N-methyl group is introduced via reductive alkylation using formaldehyde and sodium cyanoborohydride in methanol . The crude product is purified through silica gel chromatography, eluting with ethyl acetate/methanol (9:1) . Crystallization from diisopropyl ether yields the free base as a white solid with 86% isolated yield .

Table 2: Key Purification Parameters

StepConditionsYieldSource Reference
ChromatographyEthyl acetate/MeOH (9:1)86%
Crystallization SolventDiisopropyl ether95% purity

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrochloric acid in acetone . Stoichiometric control (2.0 equivalents of HCl) ensures complete protonation of both amine groups. The resulting precipitate is filtered and dried under vacuum at 60°C for 4 hours, yielding the final product as a hygroscopic white powder .

Key Quality Metrics :

  • Melting Point : 156–158°C

  • Optical Rotation : [α]D20=+145°[α]_D^{20} = +145° (c = 0.16, EtOH)

  • Chiral Purity : >99% ee (HPLC)

Industrial-Scale Optimization

Recent patents disclose improved protocols for large-scale synthesis. Methanesulfonyl chloride is employed to activate the pyrrolopyrimidine core, enabling amination at lower temperatures (60°C vs. 80°C) . This modification reduces energy costs and minimizes thermal degradation. Additionally, substituting toluene with tert-butyl methyl ether (TBME) enhances solubility during crystallization, increasing batch yields to 92% .

Table 3: Industrial vs. Laboratory-Scale Parameters

ParameterLaboratory ScaleIndustrial Scale
CatalystPdCl₂(dppf)None (thermal activation)
Solvent1,4-DioxaneTBME
Temperature80°C60°C
Batch Yield86%92%

Analytical Characterization

The hydrochloride salt is characterized via LC-MS and ¹H-NMR to confirm regiochemistry and salt stoichiometry. LC-MS analysis reveals a molecular ion peak at m/z 314.2 [M+H]⁺, consistent with the free base . ¹H-NMR (400 MHz, D₂O) displays characteristic signals at δ 8.45 (s, 1H, H-2), 7.20 (d, 1H, H-6), and 3.15–3.40 (m, 6H, piperidine and N-CH₃) . Residual solvent content is <0.1% by Karl Fischer titration .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-((3R,4R)-1,4-dimethylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Hydrochloride)?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions involving pyrrolo[2,3-d]pyrimidin-4-amine derivatives and stereospecific piperidine precursors. Key steps include:

  • Use of chiral resolving agents to maintain the (3R,4R) stereochemistry during piperidine ring formation .
  • Acidic hydrolysis (e.g., HCl) to form the hydrochloride salt .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. How is the stereochemical configuration of the (3R,4R)-dimethylpiperidinyl moiety confirmed experimentally?

  • Methodology :

  • X-ray crystallography provides definitive proof of stereochemistry by resolving spatial arrangement .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) and NOE correlations differentiate axial/equatorial substituents in the piperidine ring .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319 hazards) .
  • Store in airtight containers at 2–8°C under inert gas to prevent degradation .
  • Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) between synthesized batches?

  • Methodology :

  • Compare experimental 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR data with computational models (DFT calculations) to identify deviations caused by solvent effects or impurities .
  • Validate purity via HPLC-MS and adjust synthetic conditions (e.g., reaction time, temperature) to minimize byproducts .

Q. What strategies optimize reaction yields for derivatives of this compound in multi-step syntheses?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial design to optimize variables (e.g., catalyst loading, solvent polarity) .
  • Flow chemistry : Continuous reactors improve reproducibility and reduce side reactions in diazomethane or coupling steps .
  • Example: A 20% yield increase was achieved by replacing methanol with DMF in amination reactions .

Q. How does the hydrochloride salt form influence the compound’s solubility and bioavailability in preclinical models?

  • Methodology :

  • Perform pH-dependent solubility assays in simulated biological fluids (e.g., PBS, SGF).
  • Compare logP values of free base vs. salt form to predict membrane permeability .
  • Use pharmacokinetic studies in rodent models to assess AUC and t1/2t_{1/2} differences .

Q. What analytical techniques are most effective for detecting degradation products under accelerated stability testing?

  • Methodology :

  • LC-HRMS : Identifies oxidative or hydrolytic degradation products (e.g., pyrrolo-pyrimidine ring cleavage) .
  • Thermogravimetric analysis (TGA) : Monitors mass loss due to desolvation or decomposition at elevated temperatures .

Key Research Challenges

  • Stereochemical Purity : Batch-dependent variations in (3R,4R) configuration require rigorous chiral HPLC validation .
  • Biological Activity : Limited data on kinase inhibition profiles; recommend enzymatic assays (e.g., JAK/STAT pathways) .

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